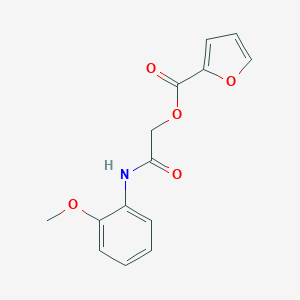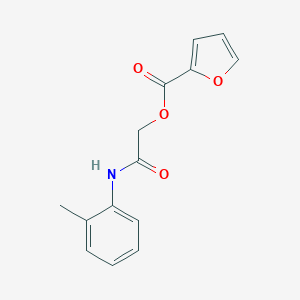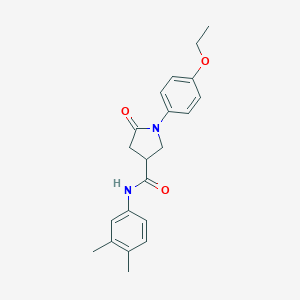
4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide, also known as BBBS, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. BBBS is a sulfonamide-based compound that contains a benzoxazole ring and a benzyl group. This compound has been synthesized through various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide is not fully understood, but it is believed to involve the binding of the compound to specific targets such as metal ions or enzymes. 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide has been shown to have a high binding affinity for copper ions, which may explain its use as a fluorescent probe for metal ion detection. Additionally, 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide has been shown to selectively inhibit carbonic anhydrase IX by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including its ability to inhibit the aggregation of amyloid beta peptides, which are known to contribute to the development of Alzheimer's disease. 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells by selectively targeting carbonic anhydrase IX, which is overexpressed in various types of cancer. Additionally, 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide has been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide in lab experiments is its ability to selectively target specific enzymes and metal ions. This makes it a valuable tool for studying the mechanisms of various diseases and for developing potential treatments. Additionally, 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide in scientific research. One potential direction is the development of 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide-based fluorescent probes for the detection of metal ions in biological samples. Another potential direction is the development of 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide-based inhibitors for other enzymes that are involved in various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide and its potential applications in the treatment of neurodegenerative diseases and cancer.
Métodos De Síntesis
4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide can be synthesized through various methods, including the reaction of 2-aminophenol with benzyl chloride, followed by the reaction with benzenesulfonyl chloride. Another synthesis method involves the reaction of 2-aminophenol with benzyl bromide, followed by the reaction with benzenesulfonyl chloride. Both of these methods result in the formation of 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide. The purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide has various scientific research applications, including its use as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide can also be used as a selective inhibitor of carbonic anhydrase IX, which is an enzyme that is overexpressed in various types of cancer. Additionally, 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides.
Propiedades
Nombre del producto |
4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C20H16N2O3S |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide |
InChI |
InChI=1S/C20H16N2O3S/c23-26(24,21-14-15-6-2-1-3-7-15)17-12-10-16(11-13-17)20-22-18-8-4-5-9-19(18)25-20/h1-13,21H,14H2 |
Clave InChI |
JEDWWLSWXRPAOB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
SMILES canónico |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)








![N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B271269.png)
